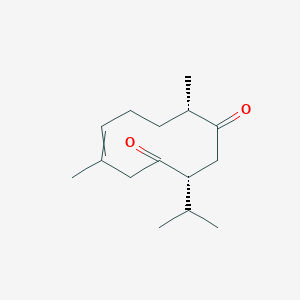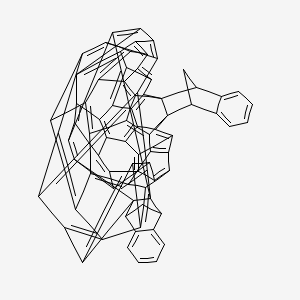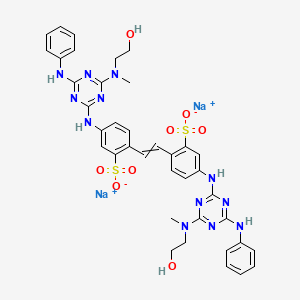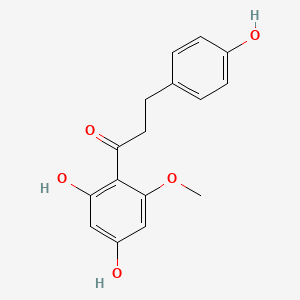
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone
Vue d'ensemble
Description
4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is a type of chalcone . The IUPAC name for this compound is 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one . It has been found in the feces of the Mus musculus species .
Molecular Structure Analysis
The molecular formula of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is C16H16O5 . It has a net charge of 0, an average mass of 288.299, and a mono-isotopic mass of 288.09977 . The InChI and SMILES strings are also provided for further structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone include a molecular weight of 288.3 g/mol . Unfortunately, other specific physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Biological and Pharmacological Activity
The compound 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone, a naturally occurring dihydrochalcone, has been identified to exhibit a range of biological and pharmacological activities. These activities include antioxidation, potential in treating diabetes by restraining SGLT-2, and usage in biosensors due to its capability to form clathrates. Due to its non-toxic structure, some dihydrochalcones can be used as food additives, offering unique sweet tastes. The research in this domain primarily focuses on understanding the structure-activity relationship (SAP), developing green synthesis methods, and creating new compounds with enhanced biological and pharmacological activities (Meng Li-cong, 2007).
Therapeutic and Health Benefits
Recent studies have revealed that certain natural sources rich in dihydrochalcones, like sweet tea (Lithocarpus polystachyus Rehd.), offer a myriad of health benefits. The dihydrochalcones in sweet tea, including this compound, have been recognized for their antioxidant, anti-inflammatory, antimicrobial, cardioprotective, hepatoprotective, antidiabetic, and anticancer effects. These effects are attributed to the regulation of different molecular targets and signaling pathways. The potential health benefits have led to the incorporation of dihydrochalcones into various nutraceuticals and functional foods, aiming at the prevention and management of chronic diseases (Ao Shang et al., 2020).
Material Science and Industrial Applications
Dihydrochalcones, including this compound, have been studied for their potential applications in material science and industry. The development of new materials, such as polymers from renewable resources, has seen the integration of dihydrochalcone compounds due to their non-toxic nature, rigidity, chirality, and biodegradability. These attributes make them suitable for creating high glass transition temperature polymers with good thermomechanical resistance and specific optical properties. There is a growing interest in the industrial application of these compounds, especially in creating environmentally friendly materials (F. Fenouillot et al., 2010).
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBWDAJMIPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654870 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111316-17-7 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




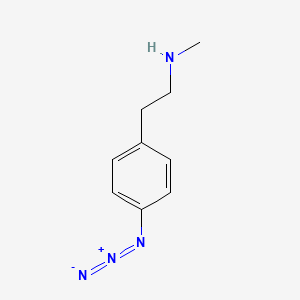


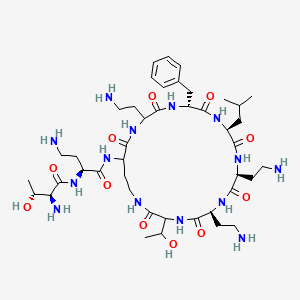
![Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate](/img/structure/B8249485.png)

![(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B8249499.png)

![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)
